tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 2-chloroethyl moiety. Piperazine derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, similar compounds with various substituents on the piperazine ring have been synthesized and characterized, indicating the versatility and synthetic interest in this class of compounds .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions starting from commercially available or readily synthesized piperazine precursors. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a simple low-cost amination process . Similarly, other derivatives were synthesized through acylation, sulfonation, and substitution reactions . These methods demonstrate the synthetic accessibility of piperazine derivatives, which could be applied to the synthesis of tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate.
Molecular Structure Analysis
The molecular structures of synthesized piperazine derivatives have been confirmed using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS, as well as single-crystal X-ray diffraction analysis . These studies reveal the conformational aspects of the piperazine ring and the spatial arrangement of substituents, which are crucial for understanding the chemical behavior and potential interactions of these molecules.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate could potentially be involved in condensation reactions due to its hydrazino moiety . The reactivity of the tert-butyl piperazine derivatives is also influenced by the electronic effects of substituents, which can be studied through DFT calculations and vibrational analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's solubility, melting point, and stability . The DFT studies and Hirshfeld surface analysis further contribute to understanding the electronic properties and intermolecular interactions .
Relevant Case Studies
While the provided papers do not directly discuss tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate, they offer insights into the biological evaluation of similar compounds. For instance, some piperazine derivatives have been studied for their antibacterial, antifungal, and anthelmintic activities, showing moderate activity in some cases . These studies highlight the potential of piperazine derivatives in the development of new therapeutic agents.
Scientific Research Applications
Synthesis of Novel Organic Compounds
- Field : Organic Chemistry
- Application : Piperazine and N-Boc piperazine derivatives like tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Method : The specific methods of application or experimental procedures would depend on the type of compound being synthesized. Unfortunately, the exact procedures and technical details are not provided in the source .
- Results : The results or outcomes obtained would also depend on the specific compound being synthesized .
Radiopharmaceutical Research
- Field : Radiopharmacy
- Application : Functionalized piperazine derivatives were applied in radiopharmaceutical research as starting material for spiro-compounds, which were used for the mild introduction of fluorine-18 .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Synthesis of Bioactive Molecules
- Field : Biochemistry
- Application : It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Bioprocessing and Cell Culture
- Field : Biotechnology
- Application : This compound could potentially be used in bioprocessing and cell culture applications .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Synthesis of Spiro-compounds
- Field : Radiopharmacy
- Application : Functionalized piperazine derivatives were applied in radiopharmaceutical research as starting material for spiro-compounds, which were used for the mild introduction of fluorine-18 .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Linkage of Biologically Active Peptides
- Field : Biochemistry
- Application : The acetic acid-piperazine core was used for the linkage of biological active peptides .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Bioprocessing and Cell Culture
- Field : Biotechnology
- Application : This compound could potentially be used in bioprocessing and cell culture applications .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Synthesis of Spiro-compounds
- Field : Radiopharmacy
- Application : Functionalized piperazine derivatives were applied in radiopharmaceutical research as starting material for spiro-compounds, which were used for the mild introduction of fluorine-18 .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Linkage of Biologically Active Peptides
- Field : Biochemistry
- Application : The acetic acid-piperazine core was used for the linkage of biological active peptides .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOWELLYEZMECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622473 | |
Record name | tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate | |
CAS RN |
208167-83-3 | |
Record name | tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.